molecular formula C15H12FN3O3S2 B2704743 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide CAS No. 886952-83-6

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2704743
CAS No.: 886952-83-6
M. Wt: 365.4
InChI Key: PACLCXSRVKWDND-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound “2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide” (molecular formula: C₁₇H₁₆FN₃O₃S₂) features a benzothiadiazine core substituted with a fluorine atom at position 7 and a sulfanyl group at position 2. The sulfanyl group is linked to an N-phenylacetamide moiety via a thioether bond . Key properties include a molecular weight of 393.451 g/mol, XlogP (lipophilicity) of 2.9, and hydrogen bond donor/acceptor counts of 2 and 6, respectively, indicating moderate solubility and membrane permeability .

For example, similar thioacetamide derivatives (e.g., 2-((5-bromobenzofuran-2-yl)thio)-N-phenylacetamide) are synthesized using conventional alkylation methods . Spectral characterization (e.g., ¹H NMR, as in and ) is critical for confirming tautomeric forms and regiochemistry in such compounds .

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S2/c16-10-6-7-12-13(8-10)24(21,22)19-15(18-12)23-9-14(20)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACLCXSRVKWDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine-3-thiol with N-phenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context and target enzymes.

Comparison with Similar Compounds

Key Observations :

  • Substituents on the benzothiadiazine ring (e.g., ethyl at C4 vs. fluorine at C7) modulate steric effects and electronic properties, influencing target selectivity .
  • The N-phenylacetamide group’s substitution (e.g., 3-fluorophenyl vs. 4-acetamidophenyl) impacts hydrogen bonding and pharmacokinetics .

Heterocyclic Thioether-Linked N-Phenylacetamides

Compound Name Core Heterocycle Biological Activity Structural Distinctions Reference
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives Pyrimidine SIRT2 inhibition; anticancer (dose-dependent α-tubulin acetylation) Pyrimidine core vs. benzothiadiazine
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole BCR-ABL kinase inhibition (anticancer) Benzothiazole core; trifluoromethyl group
2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Benzofuran-triazole Antibacterial; acetylcholinesterase inhibition Triazole-benzofuran hybrid

Key Observations :

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Pyrimidine Analog Benzothiazole Analog Benzofuran-Triazole Analog
Molecular Weight 393.45 ~350–400 ~400–450 ~450–500
XlogP 2.9 2.5–3.5 3.0–4.0 3.5–4.5
Hydrogen Bond Acceptors 6 5–7 5–6 7–9
Therapeutic Indication Under study Cancer Cancer Antibacterial/AChE inhibition

Key Observations :

  • The target compound’s XlogP (2.9) suggests better solubility than benzothiazole derivatives (XlogP 3.0–4.0) but similar to pyrimidine analogs .

Biological Activity

The compound 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide is a member of the benzothiadiazine class of compounds, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F2N2O4SC_{16}H_{14}F_{2}N_{2}O_{4}S with a molecular weight of approximately 386.43 g/mol. The structure includes a benzothiadiazine core with various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC16H14F2N2O4S
Molecular Weight386.43 g/mol
IUPAC NameThis compound
SolubilityNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Benzothiadiazine Core : This is achieved through cyclization reactions involving thioamides and halogenated aromatic compounds.
  • Introduction of Functional Groups : Fluorination and acetamide formation are critical for enhancing the compound's biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine and other substituents enhances binding affinity and selectivity towards these targets. The thiadiazine ring structure stabilizes the compound and facilitates its interactions within biological pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that benzothiadiazine derivatives exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic processes. This inhibition can lead to altered physiological states in target organisms.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various strains of bacteria and fungi. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16
  • Anticancer Activity : In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
    Cell LineIC50 (µM)
    HeLa (cervical cancer)5
    MCF7 (breast cancer)8

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